3-(chlorodifluoromethoxy)benzoic acid
Description
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Properties
CAS No. |
959249-99-1 |
|---|---|
Molecular Formula |
C8H5ClF2O3 |
Molecular Weight |
222.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chlorodifluoromethoxy Benzoic Acid and Its Precursors
The synthesis of 3-(chlorodifluoromethoxy)benzoic acid is not commonly detailed in standard literature, necessitating a discussion of plausible synthetic routes based on the preparation of its precursors and the introduction of the chlorodifluoromethoxy group. The primary precursors of interest are substituted benzoic acids, which can be synthesized through various established organic chemistry reactions.
A logical retrosynthetic analysis suggests that this compound can be derived from 3-hydroxybenzoic acid or its ester derivatives. The core of the synthesis involves the formation of the chlorodifluoromethoxy ether linkage to the aromatic ring, followed by any necessary functional group manipulations.
Plausible Synthetic Route:
A highly feasible pathway begins with a commercially available precursor, such as methyl 3-hydroxybenzoate. The synthesis would proceed via two main steps:
Formation of the Chlorodifluoromethoxy Group: The phenolic hydroxyl group of methyl 3-hydroxybenzoate can be reacted with a chlorodifluoromethylating agent. A common method involves the generation of chlorodifluorocarbene (:CClF) or the use of chlorodifluoromethane (B1668795) (HCClF₂) under basic conditions. The reaction with HCClF₂ in the presence of a base like potassium hydroxide (B78521) or sodium hydride would lead to the formation of the methyl 3-(chlorodifluoromethoxy)benzoate intermediate.
Hydrolysis of the Ester: The final step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylic acid. Treatment with an aqueous base like sodium hydroxide, followed by acidic workup, would yield the target compound, this compound.
Alternative precursors for similar benzoic acid structures include various halogenated and nitrated benzoic acids. For instance, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been reported starting from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis semanticscholar.org. Similarly, methods for producing 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde are documented, often employing a Lewis acid catalyst nih.govgoogle.com. These varied approaches to synthesizing substituted benzoic acids highlight the modularity of organic synthesis, allowing for the preparation of a wide range of precursors for more complex molecules nih.govnih.govmdpi.comgoogle.com.
Stereochemical Control in Analogous Complex Fluorinated Systems
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnumberanalytics.com When creating complex molecules with specific three-dimensional arrangements (stereoisomers), controlling the stereochemistry during fluorination is a significant synthetic challenge. rsc.orgresearchgate.net This is particularly crucial in pharmaceutical development, where different stereoisomers can have vastly different efficacies and toxicities.
The field of asymmetric fluorination has seen significant progress, largely driven by the development of new reagents and catalytic systems. nih.gov Early methods often required harsh conditions, but the advent of milder electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has enabled the development of sophisticated catalytic enantioselective reactions. nih.gov
Modern strategies for stereochemical control in the synthesis of complex fluorinated compounds can be broadly categorized into several key approaches:
Organocatalysis: Chiral small organic molecules are used to catalyze the enantioselective addition of fluorine to a substrate. This approach has been successfully applied to the α-fluorination of aldehydes and ketones. nih.govcas.cn For example, chiral secondary amines derived from pyrrolidine (B122466) can catalyze the asymmetric α-fluorination of branched aldehydes with moderate to high enantioselectivity. nih.gov The combination of chiral anion phase-transfer catalysis and enamine catalysis has also proven effective for the asymmetric fluorination of α-substituted cyclohexanones, generating quaternary fluorine-containing stereocenters with high enantioselectivities. acs.org
Transition Metal Catalysis: Chiral transition metal complexes, often involving palladium, nickel, or copper, are used to achieve high levels of stereocontrol. nih.govresearchgate.net These methods are effective for a range of transformations, including the fluorination of oxindoles and α-aryl acetic acid derivatives. nih.gov For instance, palladium catalysts have been used for the enantioselective fluorination of 3-substituted oxindoles, yielding products with high enantiomeric excess (ee), which are precursors to important pharmaceutical agents. nih.gov
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate molecule to direct the fluorinating agent to a specific face of the molecule. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This method provides a reliable way to synthesize chiral α-fluoro-imides. nih.gov
Asymmetric Reactions of Fluorinated Substrates: Instead of introducing fluorine asymmetrically, this strategy uses a pre-fluorinated building block in a stereoselective reaction. rsc.orgmdpi.com Asymmetric allylic alkylation, Mannich reactions, and aldol (B89426) additions involving fluorinated nucleophiles are powerful methods for creating molecules with multiple contiguous stereocenters. mdpi.com
The effectiveness of these methods is often evaluated by the yield of the reaction and the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product, which measure the degree of stereoselectivity.
Table 1: Examples of Catalytic Asymmetric Fluorination
| Substrate Class | Catalyst/Method | Fluorinating Agent | Yield (%) | ee/dr | Reference |
| 4-Substituted Isoxazolinones | Bis-cinchona alkaloid | NFSI | up to 91 | up to 85% ee | nih.gov |
| 4-Substituted Pyrazolones | Quinine | N/A | up to 98 | up to 81% ee | researchgate.net |
| 3-Substituted Oxindoles | Palladium complex | NFSI | Good | 75-96% ee | nih.gov |
| α-Aryl Acetic Acid Derivatives | NiCl₂–BINAP | NFSI | Good | High | nih.gov |
| α-Branched Aldehydes | Chiral Secondary Amine | N/A | Measured by NMR | up to 66% ee | nih.gov |
| Chiral Enamides | N/A | Selectfluor™/NFSI | Good | High | nih.gov |
Chemical Reactivity, Transformation, and Derivatization Pathways of 3 Chlorodifluoromethoxy Benzoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that can undergo a multitude of reactions, including esterification, amidation, reduction, and conversion to acid halides and anhydrides. These transformations are fundamental in organic synthesis for the creation of new chemical entities.
Esterification and Amidation Reactions
Esterification: 3-(Chlorodifluoromethoxy)benzoic acid can be converted to its corresponding esters through reaction with various alcohols. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.com For instance, the reaction with ethanol (B145695) yields ethyl 3-(chlorodifluoromethoxy)benzoate. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. quora.com Alternative methods for esterification that may offer higher yields or milder conditions include using activating agents or converting the carboxylic acid to a more reactive intermediate first. For example, modified Montmorillonite K10 clay has been used as a solid acid catalyst for the esterification of substituted benzoic acids with various alcohols, including methanol (B129727) and benzyl (B1604629) alcohol, often under solvent-free conditions. masterorganicchemistry.com
Amidation: The formation of amides from this compound can be achieved by reacting it with ammonia (B1221849) or primary or secondary amines. youtube.com The direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, the reaction is typically carried out at high temperatures (above 100°C) to drive off the water formed and shift the equilibrium towards the amide. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to activate the carboxylic acid, facilitating amide bond formation under milder conditions. libretexts.org The use of sulfuryl fluoride (B91410) (SO₂F₂) has also been reported as an effective mediator for the amidation of carboxylic acids with amines at room temperature. rsc.org
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Ethanol | Ethyl 3-(chlorodifluoromethoxy)benzoate | Esterification |
| This compound | Methylamine | N-Methyl-3-(chlorodifluoromethoxy)benzamide | Amidation |
| This compound | Ammonia | 3-(Chlorodifluoromethoxy)benzamide | Amidation |
Reduction to Alcohol and Aldehyde Derivatives
Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-(chlorodifluoromethoxy)phenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing carboxylic acids to alcohols. libretexts.org The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an acidic workup. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent. Another class of reagents for this reduction are boranes, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), which can offer more selectivity. rsc.org
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. Direct reduction is challenging as most reducing agents that can reduce carboxylic acids will proceed to the primary alcohol. A common strategy involves the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde. libretexts.org For example, the corresponding acid chloride can be reduced to 3-(chlorodifluoromethoxy)benzaldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. Another approach is the Rosenmund reduction, where the acid chloride is hydrogenated over a poisoned catalyst, such as palladium on barium sulfate (B86663). wikipedia.org More recent methods involve photoredox catalysis for the selective reduction of carboxylic acids to aldehydes using hydrosilanes. nist.gov
Formation of Acid Halides
This compound can be readily converted into its corresponding acid halide, 3-(chlorodifluoromethoxy)benzoyl chloride. This transformation is significant as acid halides are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives, such as esters, amides, and anhydrides. chemguide.co.uk A standard laboratory method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.ukcommonorganicchemistry.com This reaction often proceeds efficiently, sometimes with the addition of a catalytic amount of dimethylformamide (DMF). Other reagents that can be employed for this purpose include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). chemguide.co.ukcommonorganicchemistry.comprepchem.com For example, 3-(difluoromethylthio)benzoic acid has been converted to its acid chloride using thionyl chloride in toluene. chemicalbook.com
Anhydride (B1165640) and Imide Formation
Anhydride Formation: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures or a dehydrating agent. youtube.com A more common and versatile method for preparing both symmetrical and unsymmetrical anhydrides involves the reaction of an acid chloride with a carboxylate salt or a carboxylic acid. libretexts.orgwikipedia.orgmasterorganicchemistry.com For instance, 3-(chlorodifluoromethoxy)benzoyl chloride could react with the sodium salt of this compound to form the symmetrical anhydride. To form a mixed anhydride, 3-(chlorodifluoromethoxy)benzoyl chloride would be reacted with a different carboxylic acid or its salt. youtube.comwikipedia.org
Imide Formation: Imides are compounds containing two acyl groups bonded to a nitrogen atom. The synthesis of imides from this compound would typically involve a two-step process. First, the carboxylic acid is reacted with an amine to form an amic acid intermediate. This intermediate is then cyclized, usually by heating with a dehydrating agent like acetic anhydride, to form the imide. This method is particularly applicable for the synthesis of cyclic imides from dicarboxylic acids and amines.
Reactivity of the Chlorodifluoromethoxy Substituent
The chlorodifluoromethoxy group (-OCF₂Cl) presents a unique set of reactive possibilities, primarily centered around the carbon-halogen bonds. The presence of two fluorine atoms and one chlorine atom on the same carbon, which is attached to an oxygen atom, influences the reactivity of these bonds.
Nucleophilic Displacement of Halogens within the OCF₂Cl Group
Nucleophilic substitution reactions on the -OCF₂Cl group are of significant interest for modifying this functional group. In general, carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. cas.cn This trend suggests that the chlorine atom in the chlorodifluoromethoxy group is a better leaving group than the fluorine atoms and would be more susceptible to nucleophilic displacement. byjus.com
The reactivity of such haloalkoxy groups can be influenced by the electronic nature of the aromatic ring. The electron-withdrawing nature of the carboxylic acid group (and the fluorine atoms themselves) can affect the electron density on the -OCF₂Cl group and the stability of potential intermediates.
A plausible transformation would be the conversion of the -OCF₂Cl group to a trifluoromethoxy (-OCF₃) group via nucleophilic displacement of the chloride by a fluoride ion source. The synthesis of 3-(trifluoromethyl)benzoic acid has been documented through various routes, including the hydrolysis of meta-trichloromethyl trifluoromethyl benzene (B151609), which itself is prepared from m-xylene. google.com This suggests that the synthesis of related trifluoromethyl compounds is of interest, and a direct conversion from the chlorodifluoromethoxy analogue could be a viable synthetic pathway.
It is important to consider that nucleophilic aromatic substitution (SNA_r_), where a nucleophile displaces a leaving group directly on the aromatic ring, is also a possibility, especially if the ring is activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org However, the focus here is on the reactivity of the substituent itself.
Table 2: Potential Reactivity of the Chlorodifluoromethoxy Group
| Reaction Type | Nucleophile | Potential Product | Notes |
| Nucleophilic Displacement | F⁻ | 3-(Trifluoromethoxy)benzoic acid | The C-Cl bond is more labile than the C-F bonds. |
| Hydrolysis | H₂O | 3-(Difluorocarboxy)benzoic acid (unstable) | The initial product would likely be a difluoroformate ester, which would be prone to further hydrolysis. |
Influence of Fluorine and Chlorine on Electronic Properties
The electronic character of this compound is significantly dictated by the substituents on the benzene ring: the carboxylic acid group (-COOH) at position 1 and the chlorodifluoromethoxy group (-OCF₂Cl) at position 3.
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. Through resonance, it pulls electron density from the aromatic ring, creating a partial positive charge, particularly at the ortho and para positions. quora.comtruman.edu This deactivation makes the ring less nucleophilic and thus less reactive to electrophiles. organicchemistrytutor.comyoutube.com
Chlorodifluoromethoxy Group (-OCF₂Cl): The high electronegativity of the two fluorine atoms and the chlorine atom causes a strong inductive effect (-I), pulling electron density away from the carbon atom and, subsequently, from the ether oxygen. nih.gov This effect is potent enough to overcome the typical electron-donating resonance effect (+R) of the ether oxygen. Consequently, the -OCF₂Cl group acts as a net electron-withdrawing and deactivating group. The incorporation of fluorine into molecules can significantly alter electronic parameters, which can influence reactivity. nih.gov Fluorinated groups like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) are known to be strongly electron-withdrawing. nih.gov By analogy, the -OCF₂Cl group deactivates the aromatic ring, reducing its reactivity in electrophilic substitution reactions. youtube.comyoutube.com
The combined presence of these two deactivating groups renders the aromatic ring of this compound significantly electron-deficient and less reactive than benzene.
Stability and Cleavage Reactions of the Ether Linkage
Ethers are generally characterized by their high chemical stability and resistance to cleavage. masterorganicchemistry.com The ether linkage in this compound is particularly robust due to the presence of the fluorine and chlorine atoms.
Stability: The carbon-fluorine bond is exceptionally strong, and its presence increases the oxidative and metabolic stability of the molecule. nih.gov Fluorinated ethers, in general, exhibit high stability. acs.orgwpmucdn.com The C-F bonds strengthen the adjacent C-O ether bond, making it resistant to cleavage under standard conditions.
Cleavage Reactions: The cleavage of ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. masterorganicchemistry.comyoutube.comyoutube.com The reaction begins with the protonation of the ether oxygen to form a good leaving group. youtube.com Subsequently, a nucleophile (like I⁻ or Br⁻) attacks one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the cleavage typically occurs in a way that the halogen attaches to the alkyl group, leaving a phenol (B47542), because substitution at an sp²-hybridized aromatic carbon is disfavored. youtube.com Given the high stability of the chlorodifluoromethyl group, cleaving the Ar-O bond in this compound would be exceptionally difficult and require forcing conditions.
Electrophilic Aromatic Substitution on the Benzoic Acid Ring
Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. The outcome of this reaction is governed by the directing effects of the substituents already present. libretexts.org Both the carboxylic acid and the chlorodifluoromethoxy groups are deactivating, making EAS reactions on this substrate more challenging than on benzene.
Both substituents are also meta-directors. truman.eduyoutube.com The directing effects are additive. Since the -COOH group is at C1 and the -OCF₂Cl group is at C3, they both direct incoming electrophiles to the positions meta to themselves. The position meta to C1 is C3 (already substituted) and C5. The position meta to C3 is C1 (already substituted) and C5. Therefore, electrophilic substitution is strongly directed to the C5 position. The C2, C4, and C6 positions are deactivated by both groups.
| Substituent | Position | Reactivity Effect | Directing Effect | Predicted Substitution Site |
|---|---|---|---|---|
| -COOH | C1 | Deactivating | Meta (to C3, C5) | C5 |
| -OCF₂Cl | C3 | Deactivating | Meta (to C1, C5) |
Nitration is a classic EAS reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. truman.eduyoutube.com The active electrophile is the nitronium ion (NO₂⁺). For this compound, the reaction is predicted to yield a single primary product.
Predicted Product: Based on the combined directing effects of the -COOH and -OCF₂Cl groups, the nitro group (NO₂) will be directed to the C5 position. The resulting product would be 3-(chlorodifluoromethoxy)-5-nitrobenzoic acid .
Reaction Conditions: Due to the strongly deactivated nature of the ring, forcing conditions, such as the use of fuming sulfuric acid (oleum) or elevated temperatures, might be necessary to achieve a reasonable reaction rate. However, controlling the temperature is crucial in nitrations of benzoic acids to avoid the formation of undesired ortho-isomers. truman.edu
Halogenation involves the introduction of a halogen (e.g., Br₂, Cl₂) onto the aromatic ring, usually in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org
Predicted Product: Similar to nitration, halogenation is an electrophilic substitution reaction. The incoming halogen (e.g., Br⁺) will be directed to the C5 position, which is meta to both existing deactivating groups. The product of bromination would be 5-bromo-3-(chlorodifluoromethoxy)benzoic acid .
Reactivity: The deactivated ring requires a Lewis acid catalyst to polarize the halogen molecule and create a sufficiently strong electrophile.
Aromatic sulfonation introduces a sulfonic acid group (-SO₃H) using sulfur trioxide (SO₃), often in a solution of concentrated sulfuric acid (oleum). wikipedia.orgyoutube.com This reaction is generally reversible. wikipedia.org
Predicted Product: The electrophile (SO₃ or its protonated form) will attack the most nucleophilic site, which, in this highly deactivated ring, is the C5 position. The predicted product is 3-(chlorodifluoromethoxy)-5-sulfobenzoic acid .
Reversibility: The reversibility of sulfonation means that the sulfonic acid group can be removed by heating in dilute aqueous acid. wikipedia.org This property is sometimes used to temporarily block a position on an aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Halides
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an aryl halide (or triflate) and an organometallic coupling partner. nih.govnih.gov While this compound itself does not have a suitable halide on the aromatic ring for this reaction, its halogenated derivatives (e.g., 5-bromo- or a synthesized 5-iodo- derivative) would be viable substrates.
The reactivity of aryl halides in these couplings generally follows the order: I > Br > OTf >> Cl. wenxuecity.com Aryl chlorides are significantly less reactive and often require specialized, bulky, electron-rich phosphine (B1218219) ligands (like P(t-Bu)₃) and stronger reaction conditions to participate effectively. nih.govacs.orgacs.org
Applicability: If an intermediate such as 5-bromo-3-(chlorodifluoromethoxy)benzoic acid were synthesized (as described in 3.3.2), it could readily participate in various cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) would yield a biaryl compound.
Stille Coupling: Reaction with an organostannane (Ar-SnR₃) would also form a biaryl. nih.gov
Heck Coupling: Reaction with an alkene would form a new C-C bond at the C5 position.
Buchwald-Hartwig Amination: Reaction with an amine would form a C-N bond, leading to an amino-substituted benzoic acid derivative.
Radical Reactions and Photochemistry involving the Compound
The study of radical and photochemical reactions of this compound is an area that, while not extensively documented for this specific molecule, can be understood by examining the behavior of its constituent functional groups and related aromatic compounds. The reactivity is primarily centered around the chlorodifluoromethoxy group and the benzoic acid moiety, which can independently or concertedly influence the course of such reactions.
The chlorodifluoromethyl group (-OCF₂Cl) is a key feature influencing the compound's radical chemistry. The chlorodifluoromethyl radical (•CF₂Cl) is characterized as an electrophilic species. nih.gov This electrophilicity suggests that in radical aromatic substitution reactions, it would preferentially attack electron-rich aromatic systems. nih.gov Conversely, if a radical were to be generated from this compound itself, its interaction with other molecules would be governed by this electrophilic nature.
Photochemical conditions can initiate radical reactions. For halogenated benzene derivatives, UV irradiation can lead to the homolytic cleavage of carbon-halogen bonds, generating aryl radicals. justobjects.nl In the case of this compound, the C-Cl bond within the chlorodifluoromethoxy group is the most likely site for such cleavage due to its lower bond dissociation energy compared to C-F and C-C bonds. This would generate a difluoromethoxy-substituted aryl radical, which could then participate in various subsequent reactions, such as hydrogen abstraction or coupling. Studies on m-chlorofluorobenzene have shown selective cleavage of the heavier halogen's bond under photochemical conditions. rsc.org
Furthermore, the aromatic ring itself can be subject to attack by externally generated radicals. For instance, hydroxyl radicals (•OH), often generated in advanced oxidation processes, react with benzoic acid primarily through addition to the aromatic ring. google.com The presence of the electron-withdrawing chlorodifluoromethoxy group at the meta position would influence the regioselectivity of such an attack.
Another relevant process is the photocatalytic difluoromethoxylation of arenes, which proceeds through the addition of the difluoromethoxy radical (•OCF₂H) to the aromatic ring, followed by oxidation and deprotonation. nih.govrsc.org While this involves a similar but not identical radical, the mechanism highlights a potential pathway for the functionalization of the aromatic ring of this compound under specific photocatalytic conditions.
Table 1: Potential Radical and Photochemical Reactions
| Reaction Type | Potential Reactivity of this compound | Basis of Inference |
|---|---|---|
| Photolytic C-Cl Cleavage | Homolytic cleavage of the C-Cl bond in the -OCF₂Cl group upon UV irradiation to form an aryl radical. | General photochemistry of halogenated arenes. justobjects.nlrsc.org |
| Radical Aromatic Substitution | The aromatic ring can be attacked by external radicals (e.g., •OH). The regioselectivity will be directed by both the carboxyl and chlorodifluoromethoxy groups. | Studies on benzoic acid and substituted arenes. google.comnih.govrsc.org |
| Generation of •CF₂Cl Radical | Unlikely to be a primary pathway from the parent molecule, but if formed, it would act as an electrophilic radical. | Characterization of the chlorodifluoromethyl radical. nih.gov |
Metalation Reactions and Regioselectivity
Metalation, particularly directed ortho-metalation (DoM) using organolithium reagents, is a powerful tool for the regioselective functionalization of aromatic compounds. The regiochemical outcome of the metalation of this compound would be determined by the directing ability of its two substituents: the carboxylic acid group (-COOH) and the chlorodifluoromethoxy group (-OCF₂Cl).
The carboxylic acid group is a well-established directed metalation group (DMG). After in-situ deprotonation of the acidic proton by the organolithium base, the resulting carboxylate (-COO⁻Li⁺) strongly directs lithiation to the ortho position. This effect is a cornerstone of synthetic strategies for polysubstituted aromatic compounds.
The chlorodifluoromethoxy group, positioned meta to the carboxyl group, also exerts an electronic influence on the aromatic ring. As a strongly electron-withdrawing group, it increases the acidity of the aromatic protons, potentially facilitating metalation. Its directing effect in a competitive scenario with a carboxylate is not specifically documented. However, studies on other substituted benzoic acids show that the interplay between different directing groups is crucial. For instance, in meta-substituted benzoic acids, chloro and fluoro groups can act in concert with the carboxylic acid to direct metalation.
Given the structure of this compound, the primary directing effect would be from the carboxylate group. Therefore, metalation is expected to occur predominantly at the C2 position, which is ortho to the carboxylic acid. A secondary possibility would be lithiation at the C4 position, which is also ortho to the carboxylic acid but may experience different steric hindrance or electronic influence from the meta -OCF₂Cl group. Lithiation at C6 is considered less likely due to the combined steric and electronic effects.
A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, utilized a lithiation step on a protected difluorobenzene derivative, underscoring the feasibility of metalating complex, halogenated aromatic systems. semanticscholar.org This supports the potential for successful and regioselective metalation of this compound.
Table 2: Predicted Regioselectivity of Metalation
| Position of Lithiation | Directing Influence | Predicted Outcome | Rationale |
|---|---|---|---|
| C2 | Ortho to -COOH | Major Product | The carboxylate is a powerful ortho-directing group. |
| C4 | Ortho to -COOH | Minor or No Product | Also ortho to the carboxylate, but potentially less favored due to steric or electronic factors from the adjacent -OCF₂Cl group. |
| C6 | Para to -OCF₂Cl | Unlikely | The ortho-directing effect of the carboxylate is expected to dominate over other potential directing influences. |
Mechanistic Investigations of Reactions Involving 3 Chlorodifluoromethoxy Benzoic Acid
Kinetic Studies of Key Transformation Steps
Specific kinetic data for reactions directly involving 3-(chlorodifluoromethoxy)benzoic acid are not readily found in scientific literature. However, the kinetics of reactions with analogous substituted benzoic acids provide a framework for understanding its likely behavior.
The rate of esterification, a fundamental reaction of carboxylic acids, is highly sensitive to the electronic nature of substituents on the benzene (B151609) ring. For instance, a study on the alkylation of a series of para-substituted benzoic acids revealed a Hammett linear free-energy relationship with a reaction constant (ρ) of -0.65. acs.org The negative ρ value signifies that electron-donating groups enhance the reaction rate, implying that the strongly electron-withdrawing chlorodifluoromethoxy group would likely decelerate this type of transformation.
Similarly, kinetic investigations of the reaction between various substituted benzoic acids and diazodiphenylmethane (B31153) have consistently demonstrated a strong correlation with the Hammett equation, underscoring the dominant role of substituent electronic effects on reaction rates. rsc.org The potent electron-withdrawing character of the -OCF2Cl group substantially increases the acidity of the carboxylic acid, a factor that would profoundly influence the kinetics of its various reactions.
In the realm of radical chemistry, the reaction of unsubstituted benzoic acid with hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) radicals has been the subject of kinetic analysis. nih.gov The total rate constant for the reaction of benzoic acid with OH radicals in an aqueous environment at 298.15 K has been determined to be 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.gov The introduction of the chlorodifluoromethoxy group would be expected to modify this rate constant by altering the electron density of the aromatic ring.
Table 1: Representative Rate Constants for Reactions of Benzoic Acid with Various Radicals
| Reactant | Rate Constant (cm³ per molecule per s) | Reference |
|---|---|---|
| OH radical | 2.35 × 10⁻¹¹ | nih.gov |
| NO₃ radical | Slower than OH radical reaction | nih.gov |
| SO₄⁻ radical | Slower than OH radical reaction | nih.gov |
Note: This table presents data for unsubstituted benzoic acid as a baseline. The actual rate constants for this compound may vary.
Elucidation of Reaction Intermediates
Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. For reactions of this compound, likely intermediates can be proposed based on studies of analogous systems.
In copper-mediated decarboxylative C-H arylation reactions involving benzoic acids, the formation of an aryl-Cu(III) species has been proposed as a key intermediate. rsc.org This high-valent copper intermediate is thought to arise from the oxidation of a Cu(I)/Cu(II) precursor. rsc.org It is therefore plausible that reactions of this compound under similar conditions would proceed through a (3-(chlorodifluoromethoxy)phenyl)copper(III) intermediate.
Radical reactions can generate a variety of intermediates. The photochemical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride (B1165640) is known to generate a chlorodifluoromethyl radical. nih.gov This highly reactive species can then add to aromatic systems. For this compound, radical-initiated reactions could involve the formation of radical adducts on the aromatic ring or the abstraction of the acidic proton. Studies on the reaction of benzoic acid with OH radicals suggest the formation of hydroxybenzoic acid intermediates. nih.gov
In the context of photocatalytic reactions, the difluoromethoxylation of arenes is proposed to occur via a single electron transfer (SET) from an excited photoredox catalyst to a difluoromethoxylating agent. rsc.org This process generates a neutral radical intermediate which subsequently releases the OCF₂H radical. This radical then adds to the aromatic ring to form a difluoromethoxylated cyclohexadienyl radical intermediate. rsc.org
Proposed Reaction Mechanisms (e.g., Sɴ², radical, concerted pathways)
Based on the reactivity patterns of analogous compounds, several mechanistic pathways can be postulated for transformations involving this compound.
Nucleophilic Aromatic Substitution (SɴAr): The presence of the strongly electron-withdrawing -OCF2Cl group, in concert with the carboxyl group, is expected to activate the benzene ring towards nucleophilic attack. This would facilitate SɴAr reactions, primarily at the positions ortho and para to the chlorodifluoromethoxy group, as these positions are most electronically deficient.
Radical Pathways: The involvement of radical species is a strong possibility in many reactions of this compound. The chlorodifluoromethyl moiety itself could serve as a source of radicals under certain conditions, or it could influence the stability of radical intermediates formed on the aromatic ring. The known decarboxylative radical chlorodifluoromethylation of (hetero)arenes suggests that this compound could undergo a similar radical decarboxylation to form a 3-(chlorodifluoromethoxy)phenyl radical. nih.gov
Concerted Pathways: Concerted proton-coupled electron transfer (PCET) mechanisms, where the transfer of a proton and an electron occur in a single kinetic step, have been investigated for systems containing benzoic acids. acs.org The enhanced acidity of this compound may favor such concerted pathways in specific redox reactions.
Role of Catalysts in Reaction Pathways
Catalysts are instrumental in controlling the regioselectivity and efficiency of reactions involving benzoic acid derivatives.
Copper Catalysis: Copper-based catalysts have been shown to effectively mediate the decarboxylative C-H arylation of benzoic acids. rsc.org In these reactions, the copper catalyst is believed to facilitate both the removal of the carboxylic acid group and the subsequent C-H activation and formation of a new carbon-carbon bond. rsc.orgstackexchange.com It is reasonable to expect that a copper catalyst could promote the coupling of this compound with various (hetero)aromatic partners via a similar decarboxylative route. Copper catalysis is also employed in various difluoroalkylation reactions. mdpi.com
Palladium Catalysis: Palladium catalysts are workhorses in modern organic synthesis, particularly for cross-coupling reactions. While the direct C-H functionalization of benzoic acids is an evolving field, the palladium-catalyzed cross-coupling of the corresponding aryl halides is a well-established and powerful methodology. Derivatives of this compound, such as the corresponding aryl bromide or iodide, would be excellent substrates for palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.orgyoutube.com The catalytic cycle for these transformations generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by either transmetalation (in Suzuki-type reactions) or migratory insertion (in Heck-type reactions), and culminates in reductive elimination to afford the desired product and regenerate the active palladium(0) catalyst. youtube.com
Table 2: Common Catalysts and Their Proposed Roles in Reactions of Benzoic Acid Derivatives
| Catalyst System | Reaction Type | Proposed Role of Catalyst | Reference(s) |
|---|---|---|---|
| Copper/1,10-phenanthroline | Decarboxylative C-H Arylation | Mediates decarboxylation and C-H activation/arylation | rsc.org |
| Palladium/Phosphine (B1218219) Ligands | Cross-Coupling Reactions | Catalyzes C-C and C-N bond formation via oxidative addition/reductive elimination cycles | nih.gov |
| Photoredox Catalysts (e.g., Ru(bpy)₃²⁺) | Radical Difluoromethoxylation | Facilitates single electron transfer to generate radical intermediates | rsc.org |
This table summarizes catalyst systems commonly employed for reactions of benzoic acid derivatives, which are likely applicable to this compound.
Structural Elucidation and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For fluorinated compounds like 3-(chlorodifluoromethoxy)benzoic acid, multinuclear NMR studies including ¹H, ¹³C, and ¹⁹F nuclei are particularly insightful. While specific experimental spectra for this exact compound are not widely published, the expected spectral features can be predicted based on established principles and data from analogous structures like 3-chlorobenzoic acid and other fluorinated aromatic compounds. rsc.orgbeilstein-journals.orgrsc.org
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The carboxylic acid proton (–COOH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. rsc.orgdocbrown.info The four protons on the benzene (B151609) ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with each other. The electron-withdrawing nature of both the carboxylic acid and the chlorodifluoromethoxy groups would shift these protons downfield compared to unsubstituted benzene.
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. docbrown.info The aromatic carbons will resonate between 120-150 ppm. The carbon directly attached to the chlorodifluoromethoxy group (C3) and the carbon attached to the carboxyl group (C1) will have distinct chemical shifts from the others. The carbon of the chlorodifluoromethoxy group (–OCF₂Cl) will show a characteristic shift, significantly influenced by the attached fluorine and chlorine atoms, and will exhibit splitting due to coupling with the fluorine atoms. rsc.org
¹⁹F NMR: ¹⁹F NMR is highly sensitive for characterizing fluorinated organic compounds. The spectrum for this compound is expected to show a single resonance for the two equivalent fluorine atoms in the –OCF₂Cl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. beilstein-journals.orgcolorado.edu This signal would likely be a singlet, as there are no adjacent protons or other fluorine atoms to cause coupling, though coupling to the ¹³C atom might be observable.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| ¹H | Aromatic (C2-H) | ~8.2 | Singlet or Doublet of Doublets |
| ¹H | Aromatic (C4-H, C5-H, C6-H) | 7.5 - 8.0 | Multiplets |
| ¹³C | Carbonyl (-C OOH) | 165 - 175 | Singlet |
| ¹³C | Aromatic (C1, C3) | 130 - 150 | Singlet |
| ¹³C | Aromatic (C2, C4, C5, C6) | 120 - 135 | Singlet |
| ¹³C | Methoxy (B1213986) (-OC F₂Cl) | 115 - 125 | Triplet (due to ¹JCF coupling) |
| ¹⁹F | Methoxy (-OCF₂ Cl) | -60 to -80 (vs. CFCl₃) | Singlet |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band is expected in the region of 2500–3300 cm⁻¹ due to the O–H stretching vibration of the carboxylic acid, with the broadness resulting from hydrogen bonding in the dimeric form. docbrown.inforesearchgate.net A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration should appear around 1700–1720 cm⁻¹. docbrown.info Other significant peaks include C–O stretching vibrations between 1210-1320 cm⁻¹, and aromatic C–H stretching just above 3000 cm⁻¹. docbrown.infoslideshare.net The presence of the chlorodifluoromethoxy group will introduce strong C–F stretching bands, typically in the 1100-1300 cm⁻¹ region, and a C–Cl stretching vibration, which is expected in the fingerprint region between 600–800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations of the aromatic ring typically give strong signals in the 1580-1620 cm⁻¹ region. The symmetric vibrations, such as the ring breathing mode around 1000 cm⁻¹, are often more intense in the Raman spectrum compared to the IR spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O–H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| C–H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1720 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1580 - 1620 | Medium to Strong |
| C–O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| C–F Stretch | -OCF₂Cl | 1100 - 1300 | Strong |
| C–Cl Stretch | -OCF₂Cl | 600 - 800 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (molar mass: 238.58 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 238.
The fragmentation pattern is predictable based on the behavior of benzoic acids and halogenated compounds. miamioh.edulibretexts.org Key fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-17]⁺ at m/z 221. This is a common fragmentation for carboxylic acids. docbrown.info
Loss of the carboxyl group (•COOH): Formation of the [M-45]⁺ ion at m/z 193.
Formation of the benzoyl cation: The peak at m/z 105, corresponding to [C₆H₅CO]⁺, is often the base peak in the mass spectra of benzoic acid derivatives, although in this case, the substituent would alter the fragment to [ClC₆H₄CO]⁺ or a related ion. docbrown.info
Cleavage of the substituent: Fragmentation of the chlorodifluoromethoxy group can occur, for example, by loss of a chlorine atom (•Cl) to give an [M-35]⁺ ion or cleavage of the C-O bond.
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 238 | [C₈H₅ClF₂O₃]⁺ | Molecular Ion ([M]⁺) |
| 221 | [C₈H₄ClF₂O₂]⁺ | Loss of •OH from the carboxyl group |
| 193 | [C₇H₄ClF₂]⁺ | Loss of •COOH from the carboxyl group |
| 157 | [C₇H₄FO₂]⁺ | Loss of •CF₂Cl and subsequent rearrangement |
| 139 | [C₇H₄O₂Cl]⁺ | Loss of •CF₂ from the methoxy group |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, its solid-state characteristics can be inferred from the known structures of benzoic acid and its substituted derivatives. iaea.org
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity. This section would only become relevant if chiral derivatives of the compound were synthesized and studied, for which no information has been found in the literature.
Chromatographic and Separation Methodologies (e.g., HPLC, GC-MS for purity and analysis)
The purity and analytical characterization of this compound are primarily assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating the compound from impurities and for its quantitative determination. While specific, detailed research findings on the chromatographic analysis of this compound are not widely published, methodologies can be inferred from the analysis of structurally similar compounds, such as other halogenated and fluorinated benzoic acids.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of benzoic acid derivatives. This technique separates compounds based on their hydrophobicity. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter to control the ionization of the carboxylic acid group and achieve good peak shape and retention.
A typical RP-HPLC method for a related compound, 2,4,6-trifluorobenzoic acid, was developed to determine its purity in the presence of related impurities. ekb.eg This method utilized a Zorbax SB-Aq column with a gradient mixture of an aqueous buffer (0.1% triethylamine) and an organic solvent mixture (acetonitrile, methanol (B129727), and water), with UV detection at 205 nm. ekb.eg For other benzoic acid derivatives, C18 columns are frequently employed. helixchrom.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and an acidic aqueous buffer (e.g., using phosphoric acid or trifluoroacetic acid) to ensure the analyte is in its protonated form. helixchrom.comsielc.com
Representative HPLC Method Parameters for Analysis of Halogenated Benzoic Acids:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid helixchrom.comsielc.com |
| Mobile Phase B | Acetonitrile or Methanol helixchrom.comsielc.com |
| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min helixchrom.com |
| Detection | UV at 230-254 nm helixchrom.comusda.gov |
| Injection Volume | 10-20 µL usda.gov |
| Column Temperature | Ambient or controlled (e.g., 40 °C) usda.gov |
This table represents typical starting conditions for method development for this compound based on methods for analogous compounds.
The separation of positional isomers of similar compounds, such as trifluorophenylacetic acid, has also been successfully achieved using HPLC, highlighting the technique's ability to resolve closely related structures. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like benzoic acids, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. nih.govchromforum.org A common derivatization technique is silylation, for instance, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. chromforum.org
Following extraction from the sample matrix, typically with a solvent like ethyl acetate (B1210297) or chloroform, and derivatization, the sample is injected into the GC-MS. nih.gov The components are separated on a capillary column (e.g., a non-polar DB-5 column) and subsequently detected by a mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the fragmented ions, allowing for definitive identification of the compound.
Representative GC-MS Method Parameters for Analysis of Benzoic Acid Derivatives:
| Parameter | Typical Conditions |
| Extraction Solvent | Ethyl acetate or Chloroform nih.gov |
| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) chromforum.org |
| GC Column | DB-5 or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | A programmed ramp from a lower temperature (e.g., 70°C) to a higher temperature (e.g., 250°C) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
This table represents typical starting conditions for method development for this compound based on methods for analogous compounds.
The use of an internal standard, such as a deuterated analog of benzoic acid, can improve the quantitative accuracy of the GC-MS method by correcting for variations in extraction and derivatization efficiency. nih.gov
Computational and Theoretical Chemistry Studies of 3 Chlorodifluoromethoxy Benzoic Acid
Quantum Chemical Calculations (DFT) on Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is often employed to understand the fundamental properties of compounds like substituted benzoic acids. nih.govresearchgate.net
Molecular Geometry and Conformation
A primary step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For 3-(chlorodifluoromethoxy)benzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.
Key considerations would include:
The orientation of the carboxylic acid group (-COOH) relative to the benzene (B151609) ring.
The rotational position (conformation) of the chlorodifluoromethoxy (-OCF₂Cl) group.
Studies on similar molecules, like benzoic acid itself, have used DFT methods to calculate these parameters, finding bond lengths ranging from 0.97 to 1.4 Å and bond angles from 109.2 to 120.8 degrees, depending on the level of theory used. uwosh.edu For a substituted benzoic acid, the planarity of the benzene ring and the orientation of the substituents would be of key interest.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
No published data is available for this compound. The table below is a template illustrating how such data would be presented.
| Parameter (Bond/Angle) | Calculated Value |
| C-Cl Bond Length | Data not available |
| C-F Bond Lengths | Data not available |
| O-CF₂ Bond Angle | Data not available |
| C-C-O-H Dihedral Angle | Data not available |
Electrostatic Potential Surfaces and Charge Distribution
A Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps visualize the charge distribution and identify regions that are rich or deficient in electrons.
For this compound, an MEP analysis would likely show:
Negative potential (red/yellow regions): Concentrated around the oxygen atoms of the carboxylic acid and the halogen atoms (chlorine and fluorine) due to their high electronegativity. These regions indicate sites susceptible to electrophilic attack.
Positive potential (blue regions): Located around the hydrogen atom of the carboxyl group and the hydrogen atoms on the benzene ring, indicating sites for nucleophilic attack.
This analysis provides crucial information for understanding intermolecular interactions and chemical reactivity. nih.gov
Frontier Molecular Orbitals Analysis
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity.
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
For benzoic acid, the HOMO has been calculated, with the energy varying based on the level of theory used. uwosh.edu For the 3-(chlorodifluoromethoxy) derivative, the electronegative substituent would be expected to influence the energies and distributions of these orbitals significantly.
Table 2: Hypothetical Frontier Orbital Energies for this compound
No published data is available for this compound. The table below is a template illustrating how such data would be presented.
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the step-by-step mechanism of a chemical reaction, identifying intermediates and transition states. This allows for the calculation of activation energies, which determine the reaction rate. researchgate.net Studies on the oxidative coupling of benzoic acid with alkynes, for example, have used DFT to characterize the reaction mechanism and explain experimental outcomes like regioselectivity and chemoselectivity. nih.gov For this compound, one could model its synthesis or potential degradation pathways to understand the energies involved and the most likely reaction routes.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov DFT methods can calculate the magnetic shielding around each nucleus, which can then be converted into a chemical shift value. nih.gov These predictions are valuable for confirming chemical structures by comparing calculated shifts with experimental spectra. idc-online.com Studies have shown that DFT calculations can be highly effective in understanding and predicting the ¹H and ¹³C NMR chemical shifts of substituted benzoic acid esters and other complex molecules. nih.govnih.gov Such a study on this compound would be useful in assigning its spectral peaks.
Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems (if relevant to chemical reactivity)
Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity or property (such as reactivity or biological effect). rutgers.edu While no QSAR studies were found for this compound specifically, this methodology is widely applied in drug design and materials science. nih.gov For a series of analogous benzoic acid derivatives, a QSAR model could be developed to predict their chemical reactivity based on descriptors like lipophilicity, electronic parameters, and steric properties. This would allow for the prediction of reactivity for new, untested compounds within the same class.
Solvation Effects in in silico Modeling
The computational, or in silico, modeling of solvation effects is a fundamental aspect of modern chemistry, providing critical insights into how a solvent environment influences the properties and behavior of a solute molecule. wikipedia.org For this compound, these theoretical studies are essential for predicting its conformational landscape, reactivity, solubility, and electronic structure in various media. The two primary approaches for modeling solvation are implicit and explicit models, each offering a different balance of computational cost and descriptive detail. wikipedia.org
Implicit Solvation Models
Implicit, or continuum, solvation models are computationally efficient methods that represent the solvent as a continuous, uniform medium characterized by its macroscopic properties, most notably the dielectric constant (ε). wikipedia.org The solute is placed within a cavity carved out of this dielectric continuum. This approach excels at capturing the long-range electrostatic effects of the solvent on the solute.
Several popular implicit models are widely used in quantum chemistry software:
Polarizable Continuum Model (PCM): This is a family of models where the solute cavity is typically constructed from a set of overlapping spheres. gaussian.comics-ir.org The Integral Equation Formalism variant (IEFPCM) is a robust and widely used default method in many computational packages. gaussian.comrsc.org
Conductor-like Polarisable Continuum Model (CPCM): This is a successful variation of PCM that often yields similar results to IEFPCM. rsc.orgresearchgate.net
Solvation Model based on Density (SMD): Developed by Truhlar and coworkers, the SMD model is a universal solvation model that uses the full solute electron density to define the cavity. gaussian.comumn.edu It is often the recommended choice for calculating the standard-state free energy of solvation (ΔG of solvation). gaussian.com
These models have been successfully used to calculate solvation energies for a range of molecules, including carboxylic acids. ics-ir.org While calculations may sometimes overestimate experimental values, they correctly reproduce trends in solvation energy across different solvents and for different molecular structures. ics-ir.org
Explicit Solvation Models
In contrast to the continuum approach, explicit solvent models treat individual solvent molecules directly. wikipedia.org In this method, the solute molecule is placed in a box filled with a large number of solvent molecules. The interactions and dynamic behavior of the entire system are then simulated using methods like Molecular Dynamics (MD) or Monte Carlo (MC). wikipedia.orgnih.gov
Explicit models are computationally intensive but provide a much more detailed and physically realistic picture of the solute's immediate environment. They are particularly crucial for studying systems where specific, short-range interactions, such as hydrogen bonding, are dominant. wikipedia.orgucl.ac.uk For a molecule like this compound, an explicit model could be used to analyze the precise geometry of hydrogen bonds between its carboxylic acid group and surrounding water or alcohol molecules.
Research Findings and Expected Effects
While specific computational studies on this compound are not prominent in the literature, extensive research on analogous benzoic acid derivatives provides a clear indication of the expected solvation effects.
Studies on other substituted benzoic acids show a strong interplay between the solvent's properties and the molecule's behavior. ucl.ac.uk In apolar solvents or those with a low propensity to accept hydrogen bonds (e.g., toluene, dichloromethane), benzoic acids tend to form hydrogen-bonded dimers. ucl.ac.uk However, in polar solvents that are strong hydrogen bond acceptors (e.g., water, ethanol (B145695), DMSO), the formation of these dimers is inhibited. ucl.ac.uk This is because the solvent molecules themselves interact strongly with the carboxylic acid group, effectively screening the solute molecules from each other. ucl.ac.uk
For this compound, it is expected that polar solvents would significantly stabilize the molecule. The Gibbs free energy of solvation (ΔGs) would become more negative as the polarity of the solvent increases. This trend has been confirmed experimentally for other benzoic acids, where solubility increases in binary mixtures with higher proportions of polar solvents like ethanol in water. jbiochemtech.com The stabilization arises from favorable electrostatic interactions between the polar solvent and the polar carboxylic acid and chlorodifluoromethoxy moieties of the solute.
The following interactive table presents hypothetical, yet scientifically plausible, data illustrating the expected trend in solvation free energy for this compound in various solvents, as would be calculated using a method like SMD.
Table 1: Illustrative Solvation Free Energies for this compound This table presents hypothetical data based on established principles of computational solvation chemistry. The values illustrate the expected trend of increased stabilization in more polar solvents.
Advanced Applications and Industrial Relevance in Chemical Science Excluding Clinical/medical Applications
Role as a Building Block in Organic Synthesis for Fine Chemicals
In the realm of organic synthesis, benzoic acid and its derivatives are fundamental building blocks for the creation of more complex molecules. The presence of both a carboxylic acid group and a reactive halogenated methoxy (B1213986) group in 3-(chlorodifluoromethoxy)benzoic acid offers multiple pathways for synthetic transformations. The carboxylic acid moiety can be readily converted into a variety of functional groups such as esters, amides, and acyl chlorides, facilitating its incorporation into larger molecular scaffolds. nih.govdaikinchemicals.com
The chlorodifluoromethoxy group, a key feature of this molecule, imparts specific properties to the resulting fine chemicals. The inclusion of fluorine atoms is a widely recognized strategy in medicinal chemistry and material science to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.gov While detailed process descriptions for the use of this compound in the production of specific fine chemicals are not extensively found in public literature, the general principles of organic synthesis suggest its utility in creating bespoke molecules for research and development. The synthesis of complex organic molecules often relies on such specialized building blocks to introduce specific functionalities. dntb.gov.uagoogle.com
Intermediates for Agrochemical Development
The structural motifs present in this compound are commonly found in a variety of modern agrochemicals. Halogenated and trifluoromethyl-substituted benzoic acids are well-documented intermediates in the synthesis of pesticides designed to protect crops from weeds, insects, and fungal diseases. nih.gov
Herbicides
Benzoic acid derivatives have a long history of use as herbicides. epa.gov A notable example of a structurally related compound is 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid, which serves as a key intermediate in the synthesis of diphenyl ether herbicides like acifluorfen. google.com These herbicides are crucial for controlling broadleaf weeds in various crops. The synthesis of such compounds often involves the reaction of a substituted phenol (B47542) with a benzoic acid derivative. Given its structure, it is plausible that this compound could be utilized in similar synthetic routes to produce novel herbicidal compounds.
Table 1: Examples of Benzoic Acid-derived Herbicidal Intermediates
| Intermediate | Precursor for Herbicide | Reference |
| 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid | Acifluorfen | google.com |
| Hypothetical use of this compound | Novel diphenyl ether herbicides | - |
This table includes a hypothetical application for this compound based on the known applications of structurally similar compounds.
Insecticides and Acaricides
The development of effective and selective insecticides and acaricides is a continuous effort in the agrochemical industry. Fluorinated compounds have gained prominence in this area. While no specific commercial insecticide or acaricide is publicly documented as being directly synthesized from this compound, the synthesis of many modern insecticides involves the use of fluorinated aromatic intermediates to enhance their biological activity and metabolic stability. The structural features of this compound make it a potential candidate for the synthesis of new active ingredients in this sector.
Fungicides
Benzoic acid derivatives have also demonstrated antifungal properties. google.comnih.gov For instance, certain benzoic anilide derivatives have been developed as fungicides for agricultural use. semanticscholar.org The synthesis of these fungicides often involves the formation of an amide bond between a benzoic acid derivative and an aniline. The unique electronic properties conferred by the chlorodifluoromethoxy group could lead to the development of novel fungicides with improved efficacy or a different spectrum of activity. Research into the antifungal potential of various benzoic acid derivatives is an ongoing field. daikinchemicals.com
Contributions to Material Science and Advanced Functional Materials
Beyond life sciences, the properties of fluorinated organic molecules are increasingly being exploited in material science for the creation of advanced functional materials.
Atomic Layer Deposition (ALD) Inhibitors
Atomic Layer Deposition (ALD) is a precise technique for depositing ultrathin films, which is critical in the manufacturing of semiconductors and other nanotechnologies. To achieve selective deposition, certain areas of a substrate must be "masked" to prevent film growth. This is where ALD inhibitors come into play.
Recent research has shown that benzoic acid derivatives can act as effective ALD inhibitors. mdpi.com These molecules can form self-assembled monolayers (SAMs) on surfaces, blocking the reactive sites required for the ALD process. Fluorinated benzoic acids, in particular, have been investigated for this purpose. While studies have not specifically named this compound, the findings for other fluorinated benzoic acids suggest that it could also function as an effective ALD inhibitor. The ability to tailor the properties of the inhibitor molecule by changing the substituents on the benzoic acid ring is a key area of research in advancing area-selective ALD.
Precursors for Specialty Polymers (e.g., fluoropolymers)
While direct polymerization of this compound is not a common application, its structure makes it a highly suitable precursor for the synthesis of specialty polymers. Fluorinated benzoic acids are utilized as intermediates in the preparation of more complex molecules. nih.govgoogle.comgoogle.com The presence of the reactive carboxylic acid group allows for its incorporation into polymer backbones or as a pendant group through esterification or amidation reactions.
The chlorodifluoromethoxy moiety imparts properties characteristic of fluoropolymers, such as high thermal stability, chemical resistance, and low surface energy. By integrating this compound into polymer chains, materials with tailored properties can be developed. For instance, techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully used to create well-defined polymers from methacrylate (B99206) derivatives bearing difluorophosphonylated groups. researchgate.net A similar strategy could be envisioned for methacrylate or acrylate (B77674) derivatives of this compound to produce advanced fluorinated acrylic polymers. These polymers could find use in high-performance coatings, specialty membranes, or advanced optical materials where a combination of fluoropolymer properties and the functionality of a benzoic acid derivative is desired.
Table 1: Potential Polymerization Approaches
| Polymerization Technique | Potential Monomer Derivative | Resulting Polymer Type |
|---|---|---|
| Condensation Polymerization | 3-(chlorodifluoromethoxy)benzoyl chloride | Polyesters, Polyamides |
| RAFT Polymerization | 2-(methacryloyloxy)ethyl 3-(chlorodifluoromethoxy)benzoate | Specialty Acrylic Polymer |
Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on solid surfaces. scispace.com The formation of SAMs is a simple and manufacturable process, making them attractive for surface engineering. scispace.com this compound is an ideal candidate for forming SAMs on various oxide substrates. The carboxylic acid head group serves as a robust anchor, chemisorbing onto surfaces like aluminum oxide, indium tin oxide (ITO), or silicon. youtube.commdpi.com
Once anchored, the benzene (B151609) ring and the terminal chlorodifluoromethoxy group would orient away from the surface. The van der Waals interactions between the aromatic rings and the fluorinated tails of adjacent molecules would drive the formation of a densely packed, ordered monolayer. youtube.com The fluorinated nature of the exposed surface would create a low-energy, hydrophobic interface. mdpi.com This is a well-documented effect, as SAMs of other fluorinated molecules, such as fluorinated phosphonic acids on aluminum, have been shown to create protective, water-repellent coatings. mdpi.comnih.gov
The ability to precisely control surface properties is a key advantage of SAMs. osti.gov By using this compound, surfaces can be engineered for applications in:
Microelectronics: Creating hydrophobic passivation layers on semiconductor devices.
Anti-fouling coatings: Preventing the adhesion of unwanted materials on surfaces.
Controlled wetting: Patterning surfaces with distinct hydrophilic and hydrophobic regions for microfluidic devices. mdpi.com
Table 2: Properties of SAMs from this compound
| Component | Function | Resulting Property |
|---|---|---|
| Carboxylic Acid | Head group, anchors to oxide surfaces | Strong covalent/ionic bond to substrate |
| Aromatic Ring | Backbone | Promotes intermolecular packing via π-π stacking |
Organometallic Clusters with Tunable Properties (for related fluorinated benzoic acids)
In the field of organometallic chemistry, fluorinated benzoic acids serve as valuable ligands for the construction of metal-organic frameworks (MOFs) and organometallic clusters. The fluorine substituents influence the electronic properties of the ligand, which in turn affects the coordination environment and properties of the resulting metal cluster. rsc.org For example, 2-fluorobenzoic acid has been used as a modulator in the synthesis of rare-earth (RE) metal clusters, and there is evidence that the fluorine atom can directly participate in the cluster's structure by forming fluoro-bridging groups. acs.org
Drawing a parallel, this compound can be employed as a ligand to create novel organometallic clusters. The carboxylate group would coordinate to one or more metal centers, while the chlorodifluoromethoxy group would have several effects:
Steric Control: The bulkiness of the substituent would influence the self-assembly process, potentially leading to specific cluster geometries and pore sizes in the resulting MOFs.
Functional Pores: In a MOF structure, the chlorofluorinated groups would line the pores, creating a unique chemical environment that could be exploited for selective gas sorption or catalysis.
The ability to tune the properties of organometallic clusters by modifying the ligands is a cornerstone of modern materials chemistry, and this compound represents a sophisticated tool for this purpose.
Analytical Chemistry Applications (e.g., tracers)
Fluorinated benzoic acids (FBAs) are widely recognized as a distinct class of artificial, stable, and non-radioactive tracers. s4science.at They are particularly useful in hydrogeological studies and for monitoring fluid flow in oil and geothermal reservoirs. nih.govs4science.at The core principle of their use is to inject a specific FBA into a system (e.g., an injection well in an oilfield) and then detect its presence and concentration at a different point (e.g., a production well). s4science.at This allows for the mapping of fluid pathways and the optimization of resource recovery.
Various FBAs, including mono-, di-, tri-, and tetra-fluorinated benzoic acids, are used for this purpose. nih.govgoogle.com The different substitution patterns allow for the simultaneous use of multiple tracers, each with a unique analytical signature. The detection of these tracers is typically accomplished using highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). s4science.atnih.gov
This compound is an excellent candidate for a water tracer due to several key features:
Unique Mass: The presence of chlorine and fluorine atoms gives it a distinct and high-resolution mass, making it easily distinguishable from naturally occurring compounds and other tracers.
High Sensitivity: The electronegative chlorodifluoromethoxy group enhances its response in detection methods like electrospray ionization mass spectrometry.
Stability: The carbon-fluorine bond is exceptionally strong, ensuring the tracer molecule remains intact under harsh reservoir conditions of high temperature and pressure.
Modern UHPLC-MS/MS methods can achieve limits of detection in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range for FBAs, requiring only small sample volumes and minimal preparation. s4science.at
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-fluorobenzoic acid |
| diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate |
| 3-(chlorodifluoromethoxy)benzoyl chloride |
| 2-(methacryloyloxy)ethyl 3-(chlorodifluoromethoxy)benzoate |
| 3-(chlorodifluoromethoxy)styrene |
| fluorinated phosphonic acid |
| 2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid |
| 6-phosphonohexanoic acid |
| 2,3-difluorobenzoic acid |
| 2,4-difluorobenzoic acid |
| 2,5-difluorobenzoic acid |
| 2,6-difluorobenzoic acid |
| 3,4-difluorobenzoic acid |
| 3,5-difluorobenzoic acid |
| 2,3,4-trifluorobenzoic acid |
| 2,3,6-trifluorobenzoic acid |
| 2,4,5-trifluorobenzoic acid |
| 2,4,6-trifluorobenzoic acid |
| 5-fluoro-2-(trifluoromethyl)benzoic acid |
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes (e.g., Green Chemistry Principles)
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. und.edugoogle.com This shift is particularly relevant for the synthesis of fluorinated compounds like 3-(chlorodifluoromethoxy)benzoic acid, which has traditionally relied on harsh reagents and conditions.
Key Developments:
PFAS-Free Synthesis: A significant breakthrough is the development of synthesis methods that avoid the use of per- and polyfluoroalkyl substances (PFAS). eurekalert.orgsciencedaily.comchemistryworld.com Researchers have devised procedures that utilize safer fluorine sources, such as caesium fluoride (B91410) salt, to introduce trifluoromethyl groups onto molecules. eurekalert.orgsciencedaily.com This approach not only provides an environmentally friendlier alternative but also aligns with impending regulations on PFAS compounds. sciencedaily.com
Catalytic Fluorination: Advances in catalytic fluorination are paving the way for more efficient and selective incorporation of fluorine atoms. mdpi.com The use of various catalysts, including transition metals, photocatalysts, and organocatalysts, allows for fluorination under milder conditions and with a broader range of substrates. mdpi.com
Life Cycle Assessment (LCA) and Techno-Economic Analysis (TEA): The integration of LCA and TEA is becoming crucial for evaluating the true "greenness" of solvents and synthetic methods. rsc.org These analyses provide a comprehensive view of the environmental and economic impacts, guiding the selection of genuinely sustainable options. For instance, studies have shown that while some "green" solvents offer environmental benefits, their production costs can be a limiting factor. rsc.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties of the chlorodifluoromethoxy group inspire the exploration of new chemical reactions and molecular architectures.
Emerging Research:
Silver-Catalyzed Reactions: Silver catalysts are showing promise in facilitating the synthesis of trifluoromethoxy compounds. bohrium.com These catalysts have proven effective in direct trifluoromethoxylation, overcoming the challenges posed by the low nucleophilicity and instability of the OCF3 group. bohrium.com
Catalyst-Free Fluorination: In some cases, fluorination can be achieved without a catalyst. For example, the reaction of C3-unsubstituted isoxazoles with Selectfluor in acetonitrile (B52724) can proceed efficiently at elevated temperatures. mdpi.com
Stereodivergent Catalysis: Researchers are developing catalytic platforms that allow for stereodivergent fluorination, enabling the synthesis of specific stereoisomers of complex molecules. mdpi.com This is particularly important in drug discovery, where the stereochemistry of a molecule can significantly impact its biological activity.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automation are revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability. acsgcipr.org
Technological Integration:
Continuous Flow Reactors: The use of continuous flow reactors for fluorination reactions offers significant advantages over traditional batch processes. nih.govnih.govmit.edu These systems allow for precise control over reaction parameters, improved heat and mass transfer, and the safe handling of hazardous reagents. nih.govnih.govamt.uk
Automated Radiosynthesis: Automation is particularly crucial in the synthesis of radiopharmaceuticals, such as those labeled with fluorine-18. researchgate.netcore.ac.uk Automated synthesizers streamline production, reduce radiation exposure to chemists, and ensure the consistent quality of the final product. researchgate.netcore.ac.uk
Advanced Characterization Techniques for In-situ Reaction Monitoring
Real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms and kinetics, facilitating process optimization.
Monitoring Techniques:
Spectroscopic Methods: Techniques like FTIR and NMR spectroscopy are being used to study the self-association of benzoic acid derivatives in solution. ucl.ac.uk This information is crucial for understanding how these molecules behave in the reaction medium and how this influences the outcome of the reaction.
Computational Modeling: Computational studies, including Density Functional Theory (DFT) calculations, are employed to complement experimental data. ucl.ac.uknih.govscielo.org.za These models can predict molecular structures, properties, and reactivity, offering a deeper understanding of the system at a molecular level. nih.govresearchgate.netmdpi.com
Deep Learning and AI-driven Predictive Chemistry for Fluorinated Compounds
AI in Fluorine Chemistry:
Predicting Bioactivity: Deep learning models are being developed to predict how fluorine substitution will affect the bioactivity of a compound. nih.gov This can significantly accelerate the drug discovery process by identifying promising candidates for synthesis and testing. nih.gov
Reaction Prediction and Synthesis Planning: Large language models (LLMs) are being trained on vast chemical datasets to predict the outcomes of reactions and plan synthetic routes. chemistryworld.com These AI tools have the potential to augment the creativity and problem-solving skills of chemists.
Explainable AI: To build trust and facilitate adoption, researchers are focusing on developing "explainable AI" models. arxiv.org These models not only make predictions but also provide insights into the underlying chemical principles driving those predictions, bridging the gap between machine learning and the chemist's intuition. arxiv.org
The future of research on this compound and other fluorinated compounds is bright, with a strong emphasis on sustainability, efficiency, and innovation. The convergence of green chemistry, novel catalytic systems, flow chemistry, advanced analytical techniques, and artificial intelligence promises to unlock new possibilities in the synthesis and application of these valuable molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
